N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline
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Overview
Description
N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the aniline moiety. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Additionally, industrial methods may utilize automated systems for precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its passage through biological membranes. This compound may modulate the activity of neurotransmitter receptors, influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]aniline
- N,N-diethyl-4-[[4-(2-bromophenyl)piperazin-1-yl]methyl]aniline
- N,N-diethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline
Uniqueness
N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3/c1-3-24(4-2)19-11-9-18(10-12-19)17-23-13-15-25(16-14-23)21-8-6-5-7-20(21)22/h5-12H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNVVSIAQLRWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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